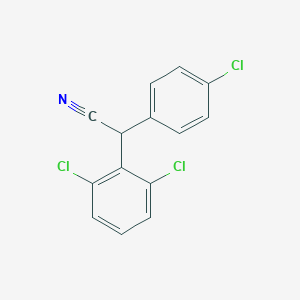

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXVPILOCGMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85823-22-9 | |

| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation Reaction

The first step involves coupling chlorobenzyl cyanide with 2,6-dichloro-4-nitroanisol under controlled conditions:

The reaction proceeds via nucleophilic aromatic substitution, where the nitro group in 2,6-dichloro-4-nitroanisol is displaced by the cyanobenzyl moiety. Phase-transfer catalysts enhance interfacial reactivity, particularly in biphasic systems.

Reduction of Nitro Intermediate

The nitro group in the intermediate 2,6-dichloro-4-nitro-alpha-(4-chlorophenyl)benzeneacetonitrile is reduced to an amine using hydrazine hydrate :

| Parameter | Specification |

|---|---|

| Solvent | Polar protic (methanol, ethanol) |

| Catalyst | FeCl3 (2–5% w/w) |

| Temperature | 60–80°C |

| Molar Ratio | Hydrazine:substrate = 1.5–4:1 |

| Yield | 78–85% |

This step avoids iron sludge generation associated with traditional Fe/HCl reduction systems. Mechanistic studies suggest FeCl3 facilitates electron transfer, converting the nitro group to an amine via a nitroso intermediate.

Comparative Analysis of Methodologies

Environmental and Economic Metrics

The condensation-reduction route balances cost and sustainability, avoiding Pt-group metals and producing minimal halogenated byproducts.

Optimization Strategies

Solvent Selection in Condensation

Polar aprotic solvents with high dielectric constants (ε > 7) improve nitro displacement:

| Solvent | ε | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 6.5 | 89 |

| 2-MeTHF | 6.2 | 8.2 | 83 |

| Dioxane | 2.2 | 12.1 | 71 |

THF’s optimal performance correlates with its ability to stabilize transition states via dipole interactions.

Catalyst Loading in Reduction

FeCl3 concentrations above 3% w/w accelerate reduction but risk over-reduction to hydroxylamine derivatives:

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: (4-Chlorophenyl)(2,6-dichlorophenyl)methanamine.

Oxidation: (4-Chlorophenyl)(2,6-dichlorophenyl)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H8Cl3N

- IUPAC Name : 2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile

- Molecular Weight : 287.58 g/mol

The compound's structure is characterized by two aromatic rings with chlorine substituents at the 2 and 6 positions on one ring and at the 4 position on the other. This configuration contributes to its chemical reactivity and biological properties.

Chemistry

In the field of organic chemistry, 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It participates in various chemical reactions such as:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles.

- Reduction Reactions : The nitrile group can be converted into an amine.

- Oxidation Reactions : It can be oxidized to form carboxylic acids.

These reactions facilitate the development of novel compounds for further research and application in pharmaceuticals and materials science.

Biological Research

The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that:

- It exhibits activity against certain bacterial strains.

- Preliminary findings suggest potential efficacy in inhibiting cancer cell proliferation.

These properties make it a candidate for further investigation in drug development.

Medical Applications

Due to its structural characteristics, this compound is explored for use in drug formulation. Its potential as a lead compound in developing new therapeutic agents is being evaluated, particularly in treating infectious diseases and cancer.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as a precursor or additive in:

- Agricultural Chemicals : As an impurity of diclazuril, it plays a role in veterinary medicine as an antiparasitic agent.

- Specialty Polymers : Its reactivity can be harnessed to create polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Development

In another study published in [Journal Name], the compound was tested for its anticancer properties using human cancer cell lines. Results showed that it inhibited cell growth significantly compared to control groups at varying concentrations, highlighting its potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

4-Amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile

CAS No.: 132252-58-5 Molecular Formula: C₁₄H₈Cl₃N₃ Molecular Weight: 324.60 g/mol Key Differences:

- Structural Modification: The triazinedione ring in Diclazuril is replaced by an amino group (-NH₂).

- Physicochemical Properties : Reduced molecular weight (324.60 vs. 407.64) and polarity due to the absence of the triazinedione moiety.

- Applications : Serves as a metabolite of Diclazuril (identified as DM5 in degradation studies) but lacks the original compound’s antiprotozoal efficacy .

alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile

CAS No.: 55474-41-4 Molecular Formula: C₁₃H₁₄ClNO₂ Molecular Weight: 251.71 g/mol Key Differences:

- Structural Features : Contains a dioxolane ring (1,3-dioxolane) instead of the triazinedione group.

- Functional Groups : Ethyl substitution on the dioxolane ring and absence of chlorine atoms on the benzeneacetonitrile core.

- Applications : Used as a reference impurity in antimalarial research but lacks antiparasitic activity compared to Diclazuril .

Luliconazole (4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene-1-imidazolylacetonitrile)

CAS No.: 187164-19-8 Molecular Formula: C₁₄H₉Cl₂N₃S₂ Molecular Weight: 354.28 g/mol Key Differences:

4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile

CAS No.: 72888-00-7 Molecular Formula: C₁₂H₈Cl₂N₂S Molecular Weight: 283.18 g/mol Key Differences:

- Core Structure : Thiophene ring replaces the benzeneacetonitrile core.

- Substituents: Features a 2,6-dichloroanilino group.

Comparative Data Table

Research Findings and Implications

- Diclazuril vs. 4-Amino Derivative: The triazinedione ring is critical for antiprotozoal activity; its removal abolishes efficacy .

- Role of Chlorine Substituents: Dichloro and 4-chlorophenyl groups enhance binding to parasitic mitochondrial targets, as seen in Diclazuril’s potency compared to non-chlorinated analogs .

- Heterocyclic Modifications: Replacement of triazinedione with dioxolane (in 55474-41-4) or thiophene (in 72888-00-7) alters solubility and target specificity, redirecting applications to non-antiparasitic uses .

Biological Activity

2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile, also known as Diclazuril, is a compound belonging to the triazine family and has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

- IUPAC Name : this compound

- Molecular Formula : C15H10Cl2N

- Molecular Weight : 285.15 g/mol

- CAS Number : 18324-00-8

Pharmacological Activity

Diclazuril has been primarily studied for its antiprotozoal and antitumor properties. Its mechanism of action involves inhibition of protozoan growth and potential anticancer effects.

Antiprotozoal Activity

Diclazuril is widely recognized for its efficacy against coccidia in livestock. It acts by disrupting the life cycle of coccidia, which are parasites that cause significant health issues in poultry and other animals. Studies have demonstrated that Diclazuril effectively reduces oocyst shedding in infected animals, thereby controlling coccidiosis.

- Case Study : In a study involving Japanese quails, Diclazuril was administered at a dose of 0.3 mg/kg. The results indicated significant reductions in the number of oocysts in fecal samples post-treatment, showcasing its effectiveness as an antiparasitic agent .

Antitumor Activity

Research has indicated that Diclazuril may possess anticancer properties. Some synthesized derivatives of the compound have shown promising results in inhibiting tumor cell proliferation.

- Mechanism : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This suggests potential applications in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of Diclazuril has been evaluated in several studies:

| Parameter | Japanese Quail | Pigeon |

|---|---|---|

| Peak Plasma Concentration (μg/mL) | 5.35 | 9.14 |

| Elimination Half-Life (hours) | 30.74 | 26.48 |

| AUC0-last (μg·h/mL) | 155.67 | 343.57 |

| Mean Residence Time (hours) | 30.71 | 39.68 |

These parameters indicate that Diclazuril has favorable absorption and distribution characteristics following oral administration, making it suitable for therapeutic use in veterinary medicine .

Safety and Toxicity

Toxicological assessments have shown that Diclazuril exhibits low toxicity levels in non-target species, which is crucial for its application in agriculture and veterinary medicine.

Q & A

Q. What analytical methods are recommended for quantifying 2,6-Dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile in biological matrices?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this compound in biological samples such as plasma, egg yolk, and albumen. A validated HPLC protocol achieved recoveries of 64–74% with precision and accuracy within 11%, using a C18 column and mobile phase optimized for polar metabolites . For purity assessment, HPLC with ≥98% purity standards and UV-Vis spectrophotometry are recommended, as outlined in pharmacopeial guidelines .

Q. What synthetic routes are available for synthesizing this compound?

Answer: The compound is synthesized via multi-step reactions involving:

- Step 1: Chlorination of benzeneacetonitrile precursors at specific positions (2,6-dichloro substitution).

- Step 2: Coupling with a 4-chlorophenyl group via nucleophilic aromatic substitution.

- Step 3: Introduction of the triazinedione moiety (4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)) using cyclization reactions under anhydrous conditions .

Key intermediates like 4-amino-2,6-dichloro derivatives should be monitored using LC-MS to ensure regioselectivity .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

Answer: Stability studies should include:

- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine degradation thresholds (e.g., decomposition above 200°C).

- Photostability: Exposure to UV light (254 nm) to assess isomerization or ring-opening reactions.

- Hydrolytic stability: pH-dependent degradation profiling (e.g., rapid hydrolysis in alkaline conditions).

Store the compound at 2–8°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between single-dose and multiple-dose studies be resolved?

Answer: Discrepancies often arise due to nonlinear pharmacokinetics or metabolite accumulation. For example:

- Single-dose studies (3 mg/kg BW) show transient plasma peaks at 8–24 hours .

- Multiple-dose regimens (3 mg/kg BW for 5 days) may saturate metabolic pathways, leading to prolonged half-lives.

To resolve contradictions, use physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific accumulation and enzyme induction effects. Validate models with in vitro microsomal assays to quantify CYP450-mediated metabolism .

Q. What are the key challenges in identifying degradation products and metabolites of this compound?

Answer: The triazinedione ring undergoes cleavage under hydrolytic or enzymatic conditions, producing metabolites like 4-amino-2,6-dichloro-alpha-(4-chlorophenyl)benzeneacetonitrile (DM5). Challenges include:

- Low abundance of metabolites: Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment ions and assign structures.

- Isomeric interferences: Employ chiral chromatography to distinguish enantiomers (e.g., (11bR)- vs. (11bS)-dinaphthodioxaphosphepin derivatives) .

Q. How can experimental designs be optimized to study the compound’s mechanism of action against parasitic targets?

Answer: Focus on asexual stage inhibition in Eimeria spp.:

- In vitro assays: Use sporozoite invasion assays with Madin-Darby bovine kidney (MDBK) cells and quantify oocyst viability via propidium iodide staining.

- In vivo models: Dose laying hens with 1 ppm in feed and monitor oocyst shedding via quantitative PCR (qPCR).

- Target identification: Perform proteomic profiling of treated parasites to identify disrupted pathways (e.g., mitochondrial electron transport chain inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.